2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a thiophene ring, an ethoxy group, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with ethylene oxide and sulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and thiophene derivatives with various functional groups.
Scientific Research Applications
2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate derivatives. The thiophene ring can participate in various electrophilic and nucleophilic aromatic substitution reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-3-yl)ethane-1-sulfonyl chloride
- 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride
- 2-Thiopheneethanol
Uniqueness
2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of both the ethoxy and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H11ClO3S2 |
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Molecular Weight |
254.8 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H11ClO3S2/c9-14(10,11)7-5-12-4-3-8-2-1-6-13-8/h1-2,6H,3-5,7H2 |
InChI Key |
MIMCBXATAKTHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
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